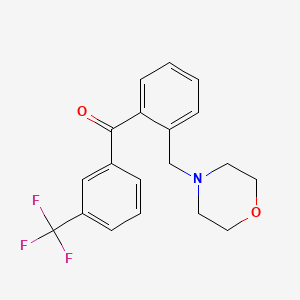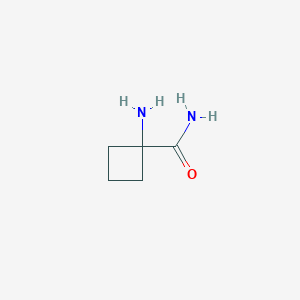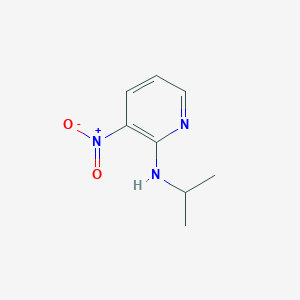
5,7-Dibromo-1H-indazole
Overview
Description
5,7-Dibromo-1H-indazole (DBIND) is an organic compound that has been studied for its potential applications in various scientific fields. It is a heterocyclic compound, meaning it contains more than one type of atom, and is composed of a nitrogen atom, two bromine atoms, and a carbon-hydrogen bond. DBIND has been studied for its potential use in medicinal chemistry, biochemistry, and biology, and its synthesis methods, mechanism of action, and biochemical and physiological effects have been extensively researched.
Scientific Research Applications
Therapeutic Applications
5,7-Dibromo-1H-indazole is a derivative of the indazole family, which includes compounds that are of significant interest in pharmacological research due to their wide range of biological activities. Indazole derivatives have been explored for their potential in therapeutic applications, particularly in anticancer and anti-inflammatory treatments. Research suggests that indazole derivatives exhibit promising activities against various cancer types and inflammatory disorders. These compounds have been the subject of numerous patents, highlighting their potential as novel therapeutic agents. The indazole scaffold's pharmacological importance is underscored by its presence in compounds with potential therapeutic value, leading to the development of novel indazole-based drugs (Ireen Denya, S. Malan, J. Joubert, 2018; Yichao Wan, Shen-Nan He, Wei Li, Zilong Tang, 2019).
Chemical Synthesis and Biological Activities
Indazoles, including this compound derivatives, are integral to the development of new drugs due to their diverse biological activities. The chemistry and biology of indoles and indazoles have been extensively studied, revealing their potential in creating antibacterial, anticancer, antioxidant, and anti-inflammatory drugs. These derivatives' wide-ranging activities make them valuable for further pharmaceutical exploration and development (N. Ali, B. Dar, V. Pradhan, M. Farooqui, 2013).
Synthetic Strategies and Catalysis
The synthesis of functionalized indazole derivatives, including this compound, is a key area of research. Transition-metal-catalyzed C–H activation/annulation sequences have emerged as effective strategies for constructing these derivatives. Such synthetic approaches offer improved tolerance in medicinal applications, functional flexibility, and structural complexity, contributing to the development of indazole-based compounds with enhanced pharmacological properties (Pezhman Shiri, A. Roosta, W. Dehaen, A. Amani, 2022).
Heterocyclic N-oxide Derivatives
Heterocyclic N-oxide molecules, including those derived from indazoles like this compound, have shown significant potential in organic synthesis, catalysis, and drug applications. These derivatives exhibit anticancer, antibacterial, and anti-inflammatory activities, highlighting the versatility and medicinal relevance of the heterocyclic N-oxide motif in drug development (Dongli Li, Panpan Wu, N. Sun, Yu-Jing Lu, Wing‐Leung Wong, Z. Fang, Kun Zhang, 2019).
Mechanism of Action
Target of Action
Indazole-containing heterocyclic compounds are known to have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
It is known that indazole compounds interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular target and the context of the biochemical pathway involved.
Biochemical Pathways
Given the wide range of medicinal applications of indazole compounds, it can be inferred that multiple pathways could be affected, leading to downstream effects such as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial actions .
Result of Action
Given the medicinal applications of indazole compounds, it can be inferred that the compound may have effects at both the molecular and cellular levels, contributing to its therapeutic actions .
Safety and Hazards
This chemical is considered hazardous. It is toxic if swallowed and can cause skin irritation and serious eye irritation. It may also cause respiratory irritation . Therefore, it is recommended to handle it with appropriate safety measures, including wearing personal protective equipment, avoiding dust formation, and using it only under a chemical fume hood .
Future Directions
The synthesis of indazoles, including 5,7-Dibromo-1H-indazole, is a topic of ongoing research. Recent advances in the regiocontrolled synthesis of substituted imidazoles have been highlighted, and these heterocycles are key components to functional molecules that are used in a variety of everyday applications . Future challenges include optimizing synthetic schemes and improving the yields of these reactions .
Biochemical Analysis
Biochemical Properties
5,7-Dibromo-1H-indazole plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as kinases and phosphatases, which are crucial in regulating cellular processes. The compound binds to the active sites of these enzymes, altering their activity and, consequently, affecting downstream signaling pathways . Additionally, this compound has been shown to interact with certain proteins involved in cell cycle regulation, further highlighting its importance in biochemical research .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been observed to inhibit the proliferation of cancer cells by interfering with the cell cycle and inducing apoptosis . Moreover, it affects gene expression by altering the transcriptional activity of specific genes involved in cell growth and differentiation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, leading to their inhibition or activation. This binding interaction is often mediated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard storage conditions, but it can degrade under prolonged exposure to light and heat . Long-term studies have shown that this compound can have sustained effects on cellular function, including persistent inhibition of cell proliferation and induction of apoptosis in cancer cells . These effects are crucial for understanding the compound’s potential therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to inhibit tumor growth without causing significant toxicity . At higher doses, this compound can induce adverse effects, including hepatotoxicity and nephrotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize potential side effects.
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and altering metabolite levels within cells . Understanding these metabolic pathways is essential for predicting the compound’s pharmacokinetics and potential drug interactions.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and accumulation in specific cellular compartments . The compound’s distribution is influenced by its physicochemical properties, such as solubility and lipophilicity, which determine its ability to cross cellular membranes .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, this compound has been observed to localize in the nucleus, where it interacts with transcription factors and other nuclear proteins to modulate gene expression . This localization is essential for understanding the compound’s mechanism of action and potential therapeutic applications.
properties
IUPAC Name |
5,7-dibromo-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2N2/c8-5-1-4-3-10-11-7(4)6(9)2-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBDPXXDRYPLLKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C2=C1C=NN2)Br)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70605309 | |
| Record name | 5,7-Dibromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
50477-28-6 | |
| Record name | 5,7-Dibromo-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70605309 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1-Azabicyclo[3.2.2]nonan-3-amine](/img/structure/B1321634.png)




![(3R,3aS,6R,6aS)-6-(methanesulfonyloxy)-hexahydrofuro[3,2-b]furan-3-yl methanesulfonate](/img/structure/B1321654.png)



